5-(4-Nitrophenoxy)furan-2-carbaldehyde
Description
5-(4-Nitrophenoxy)furan-2-carbaldehyde (CAS: 7147-77-5) is an organic compound featuring a furan ring substituted with a carbaldehyde group at position 2 and a 4-nitrophenoxy group at position 3. Its molecular formula is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol . The nitro group confers strong electron-withdrawing properties, influencing its reactivity and thermodynamic stability.
Properties
CAS No. |
62427-28-5 |
|---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-10-5-6-11(17-10)16-9-3-1-8(2-4-9)12(14)15/h1-7H |
InChI Key |
OEWNJEBZKMCENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(O2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers of Nitrophenyl-Substituted Furan-2-carbaldehydes
Isomeric differences in nitro group positioning significantly alter physicochemical properties:
Key Findings :
Substituent Effects on Thermodynamic and Physical Properties
Substituents like methyl, oxymethyl, and halogens modulate properties:
Key Findings :
Heterocyclic Analogs: Furan vs. Thiophene
Replacing the furan ring with thiophene alters reactivity and synthesis efficiency:
| Compound | Heterocycle | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5-(4-Chlorophenyl)furan-2-carbaldehyde | Furan | 126–128 | 45.2 |
| 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | Thiophene | 88–90 | 25.0 |
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